molecular formula C24H40O2 B196147 5beta-Cholanic acid CAS No. 546-18-9

5beta-Cholanic acid

Cat. No.: B196147
CAS No.: 546-18-9
M. Wt: 360.6 g/mol
InChI Key: RPKLZQLYODPWTM-LVVAJZGHSA-N
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Description

Ursocholanic acid is a bile acid that plays a significant role in the digestion and absorption of fats. It is a secondary bile acid, produced in humans and most other species from metabolism by intestinal bacteria. Ursocholanic acid is chemically related to other bile acids such as ursodeoxycholic acid and ursolic acid .

Biochemical Analysis

Biochemical Properties

5beta-Cholanic acid is involved in the regulation of cholesterol metabolism . It functions as a precursor in the synthesis of bile acids . Understanding these mechanisms provides insights into bile acid metabolism and its physiological implications .

Cellular Effects

In the context of cellular effects, this compound has been found to exhibit anti-tumor effects on liver cancer through the CXCL16/CXCR6 pathway . It has been observed that this compound combined with other compounds exhibited significant tumor suppressive effects in the orthotopic liver tumor model .

Molecular Mechanism

At the molecular level, this compound interacts with enzymes involved in bile acid synthesis, modulating their activity and ultimately influencing the production of bile acids . Its mechanism of action involves the activation of specific metabolic pathways that lead to the conversion of cholesterol into bile acids, thereby contributing to the maintenance of cholesterol homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the absorption-enhancing effects of glycol chitosan modified by this compound nanoparticles (5beta-CHA/GC-NPs) on a drug with poor absorption in the intestine were studied by the method of in situ closed loop . The results showed that 5beta-CHA/GC-NPs markedly increased the absorption of insulin and FDs in the jejunum, ileum, and colon .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, in vivo experiments found that a combination of this compound with other compounds exhibited significant tumor suppressive effects in the orthotopic liver tumor model .

Metabolic Pathways

This compound is involved in the primary bile acid biosynthesis pathway . It plays a role in the conversion of cholesterol into primary bile acids in the liver, contributing to the maintenance of cholesterol homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its incorporation into nanoparticles, which enhances its absorption by intestinal membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ursocholanic acid can be synthesized through a microbiological process involving the biotransformation of β-sitosterol in the presence of specific microorganisms . This process involves multiple enzymatic steps to convert the sterol into ursocholanic acid.

Industrial Production Methods: The industrial production of ursocholanic acid typically involves the use of microbial fermentation processes. These processes utilize specific strains of bacteria to convert plant sterols into bile acids, including ursocholanic acid .

Chemical Reactions Analysis

Types of Reactions: Ursocholanic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of ursocholanic acid include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed: The major products formed from the reactions of ursocholanic acid include derivatives with enhanced biological activity. For example, oxidation of ursocholanic acid can lead to the formation of ursodeoxycholic acid, which has significant therapeutic applications .

Comparison with Similar Compounds

Ursocholanic acid is chemically related to other bile acids such as ursodeoxycholic acid, ursolic acid, and dehydro (11,12)ursolic acid lactone . While all these compounds share similar structures, ursocholanic acid is unique in its ability to rescue mitochondrial function to a significant extent. Ursodeoxycholic acid, for example, is widely used for its hepatoprotective properties, but ursocholanic acid has shown superior efficacy in certain neuroprotective applications .

Conclusion

Ursocholanic acid is a versatile bile acid with significant potential in scientific research and therapeutic applications. Its unique chemical properties and ability to undergo various reactions make it a valuable compound in the fields of chemistry, biology, and medicine.

Properties

IUPAC Name

(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O2/c1-16(7-12-22(25)26)19-10-11-20-18-9-8-17-6-4-5-14-23(17,2)21(18)13-15-24(19,20)3/h16-21H,4-15H2,1-3H3,(H,25,26)/t16-,17+,18+,19-,20+,21+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKLZQLYODPWTM-LVVAJZGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501021288
Record name 5beta-Cholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501021288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

546-18-9
Record name 5β-Cholanic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=546-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholanic acid, (5beta)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ursocholanic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18161
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5beta-Cholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501021288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHOLANIC ACID, (5.BETA.)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/970EKW2JTO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: While 5β-Cholanic acid itself might not be the primary focus of many studies, its structural analogs, like Ursodeoxycholic acid (UDCA), offer valuable insights. Research suggests that UDCAs exert a cytoprotective effect, potentially through the activation of the AKT survival pathway []. This activation is linked to increased ATP levels in neuronal cells exposed to mitochondrial toxins, highlighting a potential mechanism for mitigating mitochondrial dysfunction [].

A: 5β-Cholanic acid has the molecular formula C24H40O2. Its molecular weight is 360.57 g/mol. Specific spectroscopic data can vary depending on the derivatives and modifications present. For detailed spectroscopic analysis, refer to publications focusing on specific derivatives, like (-)-3,7-Dioxo-5β-cholanic acid [] or (-)-3,6-Dioxo-5β-cholanic acid hemihydrate [].

ANone: The provided research does not focus on catalytic properties or applications of 5β-Cholanic acid. The focus leans towards its derivatives and their biological activities, particularly within the context of bile acid metabolism and potential therapeutic applications.

A: Yes, molecular mechanics calculations have been employed to confirm the configuration of 3α,7α,12α-triacetoxy-5β-cholanic acid, a steroid isolated from a Formosan soft coral []. This highlights the use of computational methods for structural elucidation and understanding the three-dimensional properties of 5β-cholanic acid derivatives.

A: Research on Lithocholic acid, a monohydroxy-5β-cholanic acid derivative, reveals its role in promoting colorectal cancer cell invasion and migration []. This suggests that modifications to the 5β-Cholanic acid backbone, like the introduction of specific hydroxyl groups, can significantly impact biological activity. Further SAR studies focusing on 5β-Cholanic acid derivatives could unveil structural features crucial for their activity and potential therapeutic applications.

ANone: The provided research papers primarily focus on the biological activity and potential therapeutic applications of 5β-Cholanic acid and its derivatives. Information regarding SHE regulations, risk minimization, responsible practices, ecotoxicological effects, and environmental degradation is not discussed within these studies.

A: While direct information on the in vitro and in vivo efficacy of 5β-Cholanic acid is limited within the provided research, studies on related compounds like Ursodeoxycholic acid (UDCA) offer valuable insights. UDCAs have demonstrated efficacy in rescuing mitochondrial function in Parkinson's disease models using patient fibroblasts [].

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